molecular formula C7H6FNO5S B6588420 3-methoxy-2-nitrobenzene-1-sulfonyl fluoride CAS No. 2229258-20-0

3-methoxy-2-nitrobenzene-1-sulfonyl fluoride

Cat. No. B6588420
CAS RN: 2229258-20-0
M. Wt: 235.2
InChI Key:
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Description

3-Methoxy-2-nitrobenzene-1-sulfonyl fluoride (MNSF) is an organofluorine compound used in synthesis and research. It is a highly reactive electrophilic reagent that is used in a variety of synthetic and research applications. MNSF is a versatile reagent with a wide range of properties and applications. It is used in the synthesis of organic compounds, in the preparation of polymers, and in the study of biochemical and physiological effects.

Mechanism of Action

3-methoxy-2-nitrobenzene-1-sulfonyl fluoride is an electrophilic reagent, and it acts by forming covalent bonds with nucleophilic sites on molecules. It can react with amines, phenols, thiols, and other nucleophilic groups. The reaction is usually rapid and produces a stable product.
Biochemical and Physiological Effects
This compound has been used in the study of biochemical and physiological effects. It has been used to study the effects of drugs and therapeutic agents on cells and tissues. It has also been used to study the effects of environmental toxins on human health.

Advantages and Limitations for Lab Experiments

3-methoxy-2-nitrobenzene-1-sulfonyl fluoride has several advantages for laboratory experiments. It is a highly reactive reagent, and it can be used in a variety of synthetic and research applications. It is also relatively inexpensive and easy to obtain. However, it is a hazardous material and must be handled with care.

Future Directions

3-methoxy-2-nitrobenzene-1-sulfonyl fluoride has many potential applications in the future. It could be used in the development of new drugs and therapeutic agents, and in the study of environmental toxins. It could also be used in the synthesis of novel polymers and organic compounds. Additionally, it could be used in the study of cell signaling pathways and the effects of drugs on cells and tissues.

Synthesis Methods

3-methoxy-2-nitrobenzene-1-sulfonyl fluoride is synthesized from the reaction of 3-methoxy-2-nitrobenzene-1-sulfonyl chloride with sodium fluoride in an acidic medium. The reaction is carried out at room temperature, and the product is isolated by filtration. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

3-methoxy-2-nitrobenzene-1-sulfonyl fluoride is used in a wide range of scientific research applications. It is used in the synthesis of organic compounds, in the preparation of polymers, and in the study of biochemical and physiological effects. It has also been used in the study of cell signaling pathways, and in the development of drugs and therapeutic agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methoxy-2-nitrobenzene-1-sulfonyl fluoride involves the nitration of 3-methoxybenzene followed by the sulfonation of the resulting product and subsequent conversion to the sulfonyl fluoride.", "Starting Materials": [ "3-methoxybenzene", "nitric acid", "sulfuric acid", "hydrogen fluoride" ], "Reaction": [ "Nitration of 3-methoxybenzene using nitric acid and sulfuric acid to yield 3-methoxy-2-nitrobenzene", "Sulfonation of 3-methoxy-2-nitrobenzene using sulfuric acid to yield 3-methoxy-2-nitrobenzenesulfonic acid", "Conversion of 3-methoxy-2-nitrobenzenesulfonic acid to 3-methoxy-2-nitrobenzene-1-sulfonyl fluoride using hydrogen fluoride" ] }

CAS RN

2229258-20-0

Molecular Formula

C7H6FNO5S

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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